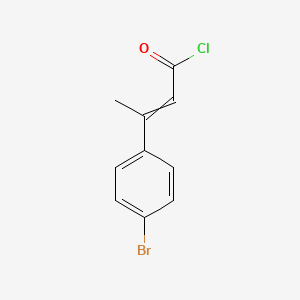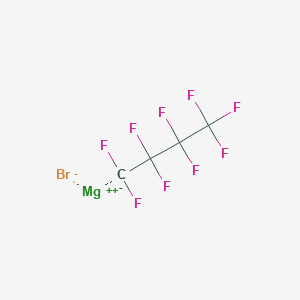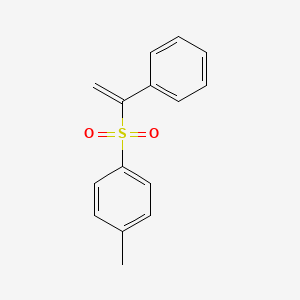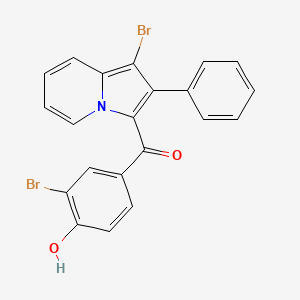
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone is a complex organic compound that features both bromine and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound, followed by a series of coupling reactions to introduce the indolizinyl and phenyl groups. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the bromine atoms may result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Bromo-4-methoxyphenyl)(phenyl)methanone
- (3-Bromo-4-hydroxyphenyl)phenylmethanone
Uniqueness
(3-Bromo-4-hydroxyphenyl)(1-bromo-2-phenyl-3-indolizinyl)methanone is unique due to its combination of bromine and hydroxyl functional groups, as well as the presence of both indolizinyl and phenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Numéro CAS |
77832-81-6 |
|---|---|
Formule moléculaire |
C21H13Br2NO2 |
Poids moléculaire |
471.1 g/mol |
Nom IUPAC |
(3-bromo-4-hydroxyphenyl)-(1-bromo-2-phenylindolizin-3-yl)methanone |
InChI |
InChI=1S/C21H13Br2NO2/c22-15-12-14(9-10-17(15)25)21(26)20-18(13-6-2-1-3-7-13)19(23)16-8-4-5-11-24(16)20/h1-12,25H |
Clé InChI |
ZPJKZBJVHUHXJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2Br)C(=O)C4=CC(=C(C=C4)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



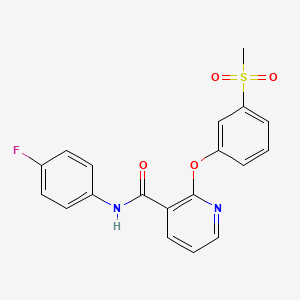
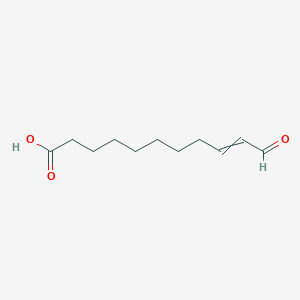
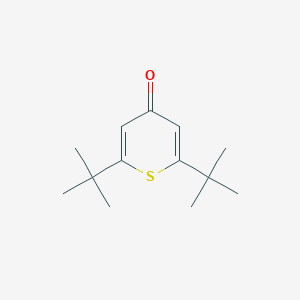
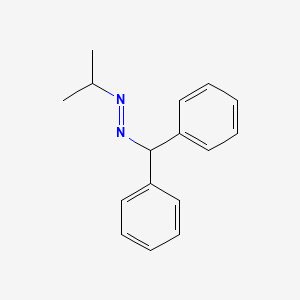
![5-Phenyl-1-azabicyclo[3.3.1]nonan-2-one](/img/structure/B14431807.png)
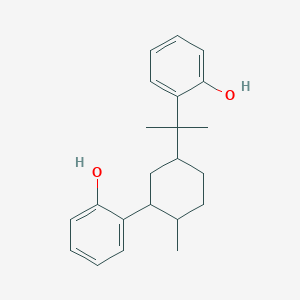

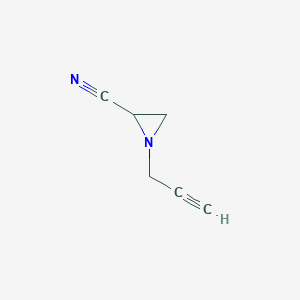
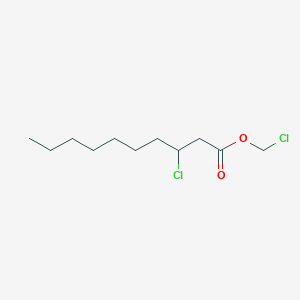
![disodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+)](/img/structure/B14431821.png)
